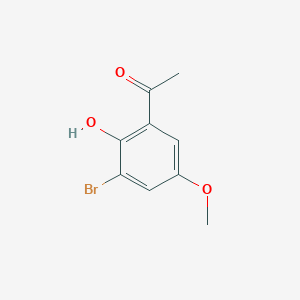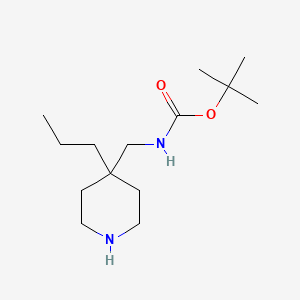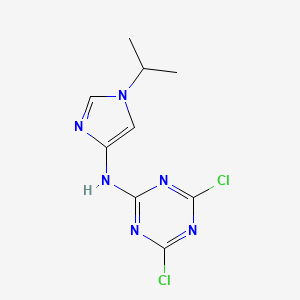
4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science. This compound, in particular, may have unique properties due to the presence of both chlorine atoms and the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dichloro-1,3,5-triazine and 1-isopropyl-1H-imidazole.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under controlled temperature and pressure conditions.
Catalysts and Reagents: Catalysts like triethylamine or other bases may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole ring may participate in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a potential therapeutic agent.
Industry: Use in the development of advanced materials or agrochemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, triazine derivatives may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various derivatives.
1-Isopropyl-1H-imidazole: A component of the compound with its own unique properties.
Uniqueness
The combination of the triazine core with the imidazole ring and chlorine atoms makes 4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine unique. This structure may confer specific reactivity and biological activity that distinguishes it from other compounds.
特性
分子式 |
C9H10Cl2N6 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC名 |
4,6-dichloro-N-(1-propan-2-ylimidazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H10Cl2N6/c1-5(2)17-3-6(12-4-17)13-9-15-7(10)14-8(11)16-9/h3-5H,1-2H3,(H,13,14,15,16) |
InChIキー |
WYCCFVAJSHJJHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(N=C1)NC2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
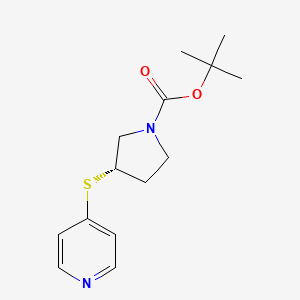
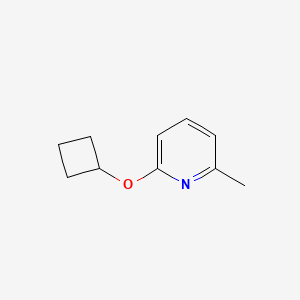
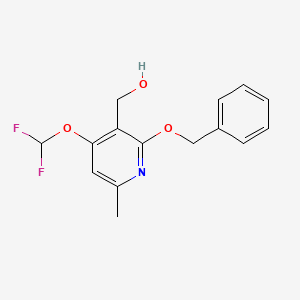
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
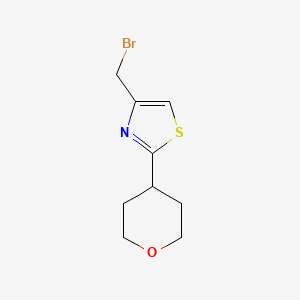

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)

![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
